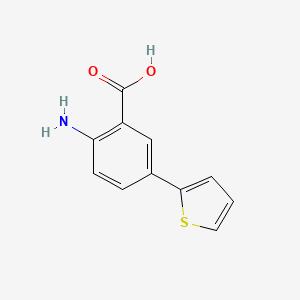

2-Amino-5-(thiophen-2-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

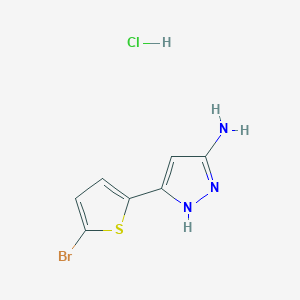

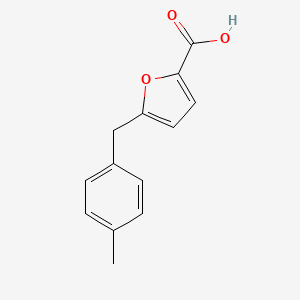

2-Amino-5-(thiophen-2-yl)benzoic acid is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic and Biological Significance

2-Amino-5-(thiophen-2-yl)benzoic acid is a compound of interest due to its structural characteristics and potential in various scientific research applications, particularly in the synthesis of biologically active molecules and the study of their properties.

Biological Activity of Thiophene Derivatives : Thiophene derivatives, including structures similar to this compound, have been synthesized and evaluated for potential carcinogenicity. The evaluation included studies on analogues of known carcinogens with modifications to include thiophene rings, indicating the importance of thiophene derivatives in understanding carcinogenic potential and mechanisms of action (Ashby et al., 1978).

Importance in Medicinal Chemistry : Thiophene and its derivatives play a significant role in drug design, serving as structural units of bioactive molecules. Their incorporation into nucleobases, nucleosides, and their analogues highlights their versatility and potential in medicinal chemistry, especially in the development of antiviral, antitumor, and antimycobacterial agents (Ostrowski, 2022).

Synthetic Approaches to Guanidinobenzazoles : The synthesis of guanidinobenzazoles, including derivatives of benzazoles, demonstrates the chemical interest in compounds like this compound for developing new therapeutic agents. These synthetic approaches aim to explore the biological activity related to cytotoxicity, cell proliferation inhibition, and potential therapeutic applications (Rosales-Hernández et al., 2022).

Degradation Studies of Nitisinone : Research on the degradation processes of nitisinone, a medical treatment for hepatorenal tyrosinemia, involves compounds structurally related to this compound. These studies contribute to understanding the stability, degradation pathways, and potential risks or benefits of medical applications, indicating the relevance of such compounds in pharmaceutical research (Barchańska et al., 2019).

Mechanism of Action

Safety and Hazards

While the specific safety and hazards of “2-Amino-5-(thiophen-2-yl)benzoic acid” are not detailed in the retrieved papers, general safety measures for handling chemicals include avoiding inhalation of dusts, avoiding substance contact, ensuring adequate ventilation, and wearing personal protective equipment .

Properties

IUPAC Name |

2-amino-5-thiophen-2-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSSPVWKCSZVKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588079 |

Source

|

| Record name | 2-Amino-5-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885268-32-6 |

Source

|

| Record name | 2-Amino-5-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine](/img/structure/B1286095.png)